molecular formula C10H10ClF3O B8367553 1-Chloro-1-(4-methoxyphenyl)-1-trifluoromethylethane

1-Chloro-1-(4-methoxyphenyl)-1-trifluoromethylethane

Cat. No. B8367553
M. Wt: 238.63 g/mol
InChI Key: DSDCBRRDPBJTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633315B2

Procedure details

A solution of 1,1,1-trifluoro-2-(4-methoxyphenyl)propan-2-ol (22.5 g, 102 mmol) in 150 ml of anhydrous toluene was treated sequentially with pyridine (8.26 ml, 102 mmol) and dropwise sulfuryl dichloride (11.2 ml, 153 mmol) at 0° C. The resulting mixture was then heated at 55° C. for 18 h. The reaction was diluted with 100 ml of EtOAc, washed with 100 ml of H2O and 100 ml of 1N HCl, dried over Na2SO4, and concentrated to give an oil which was filtered through a silica gel pad eluting with 0-5% EtOAc in hexanes to afford the title compound.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
8.26 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)(O)[CH3:4].N1C=CC=CC=1.S(Cl)([Cl:25])(=O)=O>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:25][C:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)([CH3:4])[C:2]([F:15])([F:14])[F:1]

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
FC(C(C)(O)C1=CC=C(C=C1)OC)(F)F
Name
Quantity
8.26 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11.2 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 100 ml of H2O and 100 ml of 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
FILTRATION
Type
FILTRATION
Details
was filtered through a silica gel pad
WASH
Type
WASH
Details
eluting with 0-5% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC(C(F)(F)F)(C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.